molecular formula C14H12BrNO2S B11484250 7-(5-bromo-2-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-(5-bromo-2-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11484250
M. Wt: 338.22 g/mol
InChI Key: ARVSOKSUELHKTK-UHFFFAOYSA-N
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Description

7-(5-bromo-2-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a heterocyclic compound that features a thienopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-bromo-2-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a brominated phenyl derivative and a thienopyridine precursor, followed by cyclization under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

7-(5-bromo-2-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted phenyl derivatives .

Scientific Research Applications

7-(5-bromo-2-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(5-bromo-2-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyridine derivatives, such as:

  • 7-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
  • 7-(5-chloro-2-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Uniqueness

The uniqueness of 7-(5-bromo-2-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance its potential as a precursor for further functionalization .

Properties

Molecular Formula

C14H12BrNO2S

Molecular Weight

338.22 g/mol

IUPAC Name

7-(5-bromo-2-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C14H12BrNO2S/c1-18-12-3-2-8(15)6-9(12)10-7-13(17)16-11-4-5-19-14(10)11/h2-6,10H,7H2,1H3,(H,16,17)

InChI Key

ARVSOKSUELHKTK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2CC(=O)NC3=C2SC=C3

Origin of Product

United States

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